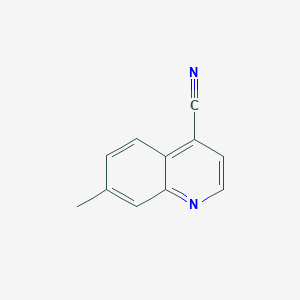

7-Methylquinoline-4-carbonitrile

Beschreibung

7-Methylquinoline-4-carbonitrile is a specific aromatic heterocyclic compound that has garnered interest within the scientific community. Its structure, featuring a quinoline (B57606) core substituted with a methyl group at the seventh position and a nitrile group at the fourth, makes it a subject of study in the synthesis of novel organic molecules and the exploration of new bioactive agents.

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. biointerfaceresearch.com This structural motif is not only prevalent in a variety of natural products, such as the antimalarial alkaloid quinine, but also serves as a "privileged scaffold" in medicinal chemistry. durham.ac.uk The term "privileged scaffold" refers to a molecular framework that is capable of binding to a range of biological targets, thereby exhibiting diverse pharmacological activities.

Quinoline and its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including:

Anticancer nih.gov

Antimalarial biointerfaceresearch.com

Antibacterial nih.gov

Anti-inflammatory biointerfaceresearch.com

Anticonvulsant nih.gov

Antitubercular

Antiviral

The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to enhance their therapeutic potential. biointerfaceresearch.comnih.gov

The introduction of a nitrile (cyano) group onto a quinoline scaffold can significantly influence the molecule's chemical reactivity and biological activity. The nitrile group is a powerful electron-withdrawing group, which can modulate the electronic properties of the quinoline ring system. It is also a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides, providing a gateway to a diverse range of derivatives.

From a medicinal chemistry perspective, the nitrile group can act as a key binding element, forming hydrogen bonds or other interactions with biological targets. For instance, quinolinecarbonitriles have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. google.com Specifically, 7-substituted-3-quinolinecarbonitriles have been the subject of patent applications for their potential use in cancer treatment. google.com Furthermore, the nitrile moiety is a component of various pharmacologically active compounds, including dual PI3K/mTOR inhibitors, which are of interest for their anticancer properties. nih.gov

While extensive research has been published on the broader class of quinoline derivatives, specific academic literature detailing the synthesis and applications of this compound is not as widespread. However, the academic interest in this particular compound can be inferred from the well-established importance of its constituent parts. The 7-methylquinoline (B44030) core is a common feature in various bioactive molecules, and the 4-carbonitrile group is a known pharmacophore.

Current research trajectories for compounds like this compound are likely focused on a few key areas:

Novel Synthesis Methods: Developing efficient and regioselective methods for the synthesis of substituted quinolines is an ongoing area of research. durham.ac.uksci-hub.se The synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) has been reported, which could potentially be a precursor for the synthesis of this compound. brieflands.com

Medicinal Chemistry: Given the diverse biological activities of quinolines, it is plausible that this compound and its analogues are being investigated for their potential as therapeutic agents. The presence of the methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability.

Materials Science: Quinoline derivatives have also found applications in materials science, for example, as organic light-emitting diodes (OLEDs). The electronic properties conferred by the nitrile group could make this compound a candidate for such applications.

The availability of similar compounds, such as 8-Methylquinoline-4-carbonitrile and other functionalized methylquinoline carbonitriles from various chemical suppliers, suggests that this class of compounds is actively being used in research and development. synblock.com

Data Tables

Table 1: General Properties of the Quinoline Scaffold

| Property | Description |

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Structure | A bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. |

| Significance | Considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. durham.ac.uk |

| Key Biological Activities | Anticancer, antimalarial, antibacterial, anti-inflammatory, antiviral. biointerfaceresearch.comnih.gov |

Table 2: Examples of Bioactive Quinolines and Their Derivatives

| Compound Name | Key Functional Groups | Noted Biological Activity/Application |

| Quinine | Methoxy, Vinyl, Hydroxyl | Antimalarial durham.ac.uk |

| Chloroquine | 4-Amino, 7-Chloro | Antimalarial |

| Ofloxacin | Carboxylic acid, Fluoro, Piperazinyl | Antibacterial |

| Gefitinib | 4-Anilino, Morpholinoethoxy | Anticancer (EGFR inhibitor) |

| 7-substituted-3-quinolinecarbonitriles | 3-Carbonitrile | Anticancer (Protein kinase inhibitors) google.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

854864-06-5 |

|---|---|

Molekularformel |

C11H8N2 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

7-methylquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-10-9(7-12)4-5-13-11(10)6-8/h2-6H,1H3 |

InChI-Schlüssel |

IWISKXUDUOIEOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=NC=CC(=C2C=C1)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Methylquinoline 4 Carbonitrile and Its Structural Analogues

Direct Synthesis of 7-Methylquinoline-4-carbonitrile

The direct introduction of a nitrile group onto a pre-existing 7-methylquinoline (B44030) scaffold represents a highly efficient and atom-economical strategy. This approach focuses on the selective activation and functionalization of a specific C-H bond.

Strategic Cyanation at the C4 Position of 7-Methylquinoline Precursors

A significant advancement in the synthesis of this compound is the direct oxidative C-H cyanation of 7-methylquinoline. rsc.org This method employs a vanadium-containing heteropoly acid, such as H7PV4Mo8O40, as a catalyst. rsc.org The reaction utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and molecular oxygen as the terminal oxidant, representing a greener alternative to harsher, traditional cyanation methods. rsc.org In a typical procedure, the reaction of 7-methylquinoline with TMSCN in the presence of the catalyst in dimethyl sulfoxide (DMSO) under an oxygen atmosphere yields 4-Cyano-7-methylquinoline. rsc.org This process has been shown to produce an isolated yield of 77% for this compound. rsc.org

Table 1: Optimized Conditions for Direct C-H Cyanation of 7-Methylquinoline

| Parameter | Condition |

|---|---|

| Substrate | 7-Methylquinoline (0.5 mmol) |

| Cyanating Agent | Trimethylsilyl cyanide (TMSCN) (2 mmol) |

| Catalyst | H7PV4Mo8O40 (10 mol%) |

| Solvent | Dimethyl sulfoxide (DMSO) (2 mL) |

| Oxidant | O2 (1 atm) |

| Temperature | 100 °C |

| Time | 48 h |

| Isolated Yield | 77% |

This data is derived from a study on the regioselective cyanation of quinoline (B57606) derivatives. rsc.org

Regioselective Functionalization of Quinoline Derivatives

The success of the direct cyanation method hinges on its high regioselectivity. The functionalization of quinoline and its derivatives can be challenging due to the presence of multiple reactive C-H bonds. However, transition metal catalysis has emerged as a powerful tool for achieving site-selective reactions. mdpi.comnih.gov In the vanadium-catalyzed system, cyanation preferentially occurs at the C4 position of the quinoline ring. rsc.orgrsc.org This selectivity is a key feature, as it allows for the direct synthesis of 4-cyanoquinolines, like this compound, as the major products, minimizing the formation of other isomers. rsc.org This strategic C-H functionalization is part of a broader effort in organic chemistry to develop more efficient synthetic routes to access functionalized quinolines, which are important scaffolds in medicinal chemistry and materials science. mdpi.comrsc.org

Established Condensation and Cyclization Reactions in Quinoline Synthesis

While direct functionalization is effective, the construction of the quinoline ring system from simpler acyclic precursors remains a fundamental and widely used approach. Several classic condensation and cyclization reactions can be adapted to produce the quinoline-4-carbonitrile (B1295981) framework or its immediate precursors.

Adaptations of the Pfitzinger Reaction for Quinoline-4-Carbonitrile Frameworks

The Pfitzinger reaction is a well-established method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comijsr.net

The mechanism begins with the hydrolysis of the amide bond in isatin by a base like potassium hydroxide (B78521), which opens the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a ketone or aldehyde. The aniline component of the intermediate condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

While the Pfitzinger reaction directly yields a carboxylic acid at the C4 position, this product is a critical precursor for obtaining the corresponding carbonitrile. The carboxylic acid can be converted to the nitrile through standard functional group transformations, such as conversion to a primary amide followed by dehydration. This two-step sequence makes the Pfitzinger reaction a valuable, albeit indirect, route to quinoline-4-carbonitrile frameworks. ui.ac.id The versatility of the reaction allows for a wide range of substituents on the quinoline ring by varying the isatin and carbonyl starting materials. researchgate.net

Table 2: Examples of Pfitzinger Reaction Products

| Isatin Derivative | Carbonyl Compound | Resulting Quinoline-4-Carboxylic Acid |

|---|---|---|

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid |

This table illustrates the general utility of the Pfitzinger reaction for creating diverse quinoline-4-carboxylic acid frameworks. wikipedia.orgui.ac.id

Utility of the Doebner Reaction in Constructing Quinoline-4-Substituted Systems

The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids. wikipedia.org This is a three-component reaction that combines an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org The reaction is a powerful tool for creating 2-substituted quinoline-4-carboxylic acids. nih.gov

The reaction mechanism is believed to proceed through an initial condensation. One proposed pathway involves an aldol condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org In either case, the intermediate subsequently undergoes cyclization and dehydration to form the quinoline ring system. wikipedia.org

Like the Pfitzinger reaction, the Doebner reaction produces a carboxylic acid at the C4 position, which serves as a handle for further functionalization to the desired carbonitrile. Its utility lies in the accessibility of the starting materials (anilines, aldehydes, and pyruvic acid), allowing for the construction of a diverse library of substituted quinoline frameworks. nih.govacs.org However, the reaction can sometimes suffer from low yields, particularly when using anilines with electron-withdrawing groups. acs.org

Thorpe-Ziegler Cyclization Applied to Related Quinoline-Carbonitrile Architectures

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form an enamine-nitrile, which can be hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.com This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming rings. wikipedia.org

While not a primary method for constructing the quinoline ring itself, the Thorpe-Ziegler cyclization is a key reaction for synthesizing architectures containing a carbonitrile group adjacent to a newly formed ring. Its application in this context would involve a precursor that already contains the necessary atoms for the quinoline system, arranged as a dinitrile. For example, a suitably substituted 2-aminobenzonitrile with a side chain containing another nitrile group could potentially undergo an intramolecular cyclization to form the pyridine (B92270) portion of the quinoline ring system.

The mechanism involves the deprotonation of the α-carbon of one nitrile group by a strong base. The resulting carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion. scribd.com This cyclization forms an imine, which tautomerizes to the more stable enamine product. researchgate.netsemanticscholar.org This methodology provides a powerful tool for carbon-carbon bond formation and the synthesis of cyclic structures that are integral to complex quinoline-carbonitrile architectures.

Contemporary Synthetic Approaches to this compound

The synthesis of quinoline derivatives, valued for their presence in pharmaceuticals and functional materials, has evolved significantly. Modern methodologies focus on efficiency, selectivity, and sustainability. For a specifically functionalized molecule like this compound, contemporary strategies often involve advanced catalytic systems, novel reaction pathways, and green chemistry principles to construct the heterocyclic core and introduce the required substituents.

Metal-Catalyzed Coupling Reactions for Quinolines with Nitrile Moieties

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The construction of the this compound scaffold can be achieved through various metal-catalyzed reactions that either build the quinoline ring system or introduce the key functional groups onto a pre-existing core. Catalysts based on palladium, copper, iron, and ruthenium are prominent in this field. ias.ac.in

Palladium-catalyzed reactions, such as Sonogashira and Suzuki couplings, are particularly effective. ias.ac.in For instance, a Sonogashira coupling could be envisioned between a suitably substituted o-alkynylaniline and an aryl halide, followed by cyclization to form the quinoline ring. Similarly, a palladium-catalyzed cyanation reaction could be employed to introduce the nitrile group at the C4 position of a 7-methyl-4-haloquinoline precursor. Domino reactions, where multiple bond-forming events occur in a single pot, have been developed using palladium catalysis to construct quinoline motifs from simple starting materials like benzimidoyl chlorides and 1,6-enynes. ias.ac.in

Copper-catalyzed reactions offer an economical and efficient alternative. One-pot syntheses of substituted quinolines have been demonstrated using copper catalysts that facilitate C-H functionalization followed by C-N and C-C bond formation. ias.ac.in Iron, being abundant and less toxic, is an attractive metal for sustainable catalysis. researchgate.net Iron-catalyzed oxidative coupling reactions between N-alkylanilines and alkynes represent a modern approach to quinoline synthesis. researchgate.net

The table below summarizes various metal catalysts and their applications in quinoline synthesis.

| Catalyst System | Reaction Type | Application in Quinoline Synthesis | Reference |

| Palladium (e.g., Pd(OAc)₂) | Sonogashira, Suzuki Coupling | Construction of the quinoline ring from precursors; introduction of aryl or other substituents. | ias.ac.in |

| Copper (e.g., CuBr) | C-H Functionalization / Coupling | One-pot synthesis of substituted quinolines from anilines and aldehydes. | ias.ac.in |

| Iron (e.g., Fe(acac)₃) | Oxidative Coupling | Synthesis of quinolines from arylnitrones and vinyl acetates or N-alkylanilines and alkynes. | ias.ac.inresearchgate.net |

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | Cross-Coupling / Benzylation | Synthesis of β-benzylated quinolines from tetrahydroquinolines and aldehydes. | ias.ac.in |

These methods offer high yields and functional group tolerance, making them suitable for the synthesis of complex derivatives like this compound.

Intramolecular Rearrangement Techniques for Quinoline-Carbonitrile Formation

Intramolecular rearrangements are elegant synthetic strategies that reconfigure a molecule's atomic arrangement to form a new structure, often with high atom economy. While less common than coupling reactions for the direct synthesis of quinoline-carbonitriles, certain rearrangement reactions are pivotal in forming the core heterocyclic structure of quinolines and related nitrogen-containing systems.

One relevant example from heterocyclic chemistry is the Dimroth rearrangement. This process typically involves the rearrangement of a 1,3-prototropic shift in certain heterocyclic systems. A thermally-sensitive Dimroth rearrangement has been successfully employed in the synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles, demonstrating its utility in forming fused heterocyclic systems bearing a nitrile group. nih.gov This type of rearrangement could be conceptually applied to precursors that, upon cyclization and rearrangement, yield the desired quinoline-carbonitrile skeleton.

Another relevant transformation is the Beckmann rearrangement, which is used for the preparation of isoquinolines. youtube.com This reaction converts an oxime into an amide, and when applied to cyclic oximes derived from indanones, it can lead to the formation of the isoquinoline core. Although this produces an isomer of quinoline, the underlying principle of ring expansion via rearrangement is a powerful tool in heterocyclic synthesis.

Furthermore, novel rearrangements within the quinoline series itself have been reported. For example, N-acylated-1,2-dihydroquinolines have been shown to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds, indicating the potential for skeletal reorganization of quinoline derivatives. rsc.org

The application of these techniques to the synthesis of this compound would likely involve a multi-step sequence where a precursor molecule is first assembled and then subjected to rearrangement conditions to furnish the final quinoline ring system with the nitrile moiety already in place or installed subsequently.

Sustainable and Green Chemistry Protocols in Quinoline-Carbonitrile Synthesis (e.g., Microwave-Assisted Transformations)

Modern synthetic chemistry places a strong emphasis on sustainable and green protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. ijpsjournal.comzenodo.org The synthesis of quinoline-carbonitriles has benefited greatly from these approaches, particularly through the adoption of microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and fewer side products. researchgate.netnih.gov This technique has been successfully applied to various classical quinoline syntheses, such as the Pfitzinger and Skraup reactions, making them more efficient and environmentally friendly. iipseries.org For example, the synthesis of quinoline-4-carboxylic acid via the Pfitzinger reaction can be accomplished using microwave irradiation, significantly shortening the required reaction time. iipseries.org One-pot, three-component reactions to create complex quinoline hybrids are also efficiently promoted by microwave irradiation, often without the need for a catalyst. acs.org

The advantages of microwave-assisted synthesis over conventional heating are illustrated in the table below, based on representative syntheses of quinoline derivatives. nih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional Heating | 4 hours | 55% | nih.gov |

| Skraup synthesis of 7-amino-8-methylquinoline | Microwave Irradiation | 30 minutes | 52% | nih.gov |

| Cyclization to form a pyrido[3,2-g]quinoline derivative | Conventional Heating | 8 hours | 60% | nih.gov |

| Cyclization to form a pyrido[3,2-g]quinoline derivative | Microwave Irradiation | 25 minutes | 75% | nih.gov |

Beyond microwave technology, other green chemistry principles are being applied to quinoline synthesis. This includes the use of nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused, reducing waste. nih.gov The replacement of hazardous solvents with greener alternatives like ethanol or water is another key strategy. iipseries.orgnih.gov Formic acid has also been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com These sustainable protocols are crucial for the large-scale and environmentally responsible production of this compound and its structural analogues.

Chemical Reactivity and Transformation Pathways of 7 Methylquinoline 4 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. total-synthesis.commasterorganicchemistry.com In the case of the quinoline ring system, the reaction's regioselectivity is influenced by the existing substituents. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com Consequently, electrophilic substitution typically occurs on the carbocyclic (benzene) ring. total-synthesis.comlumenlearning.com

For 7-Methylquinoline-4-carbonitrile, the directing effects of the substituents must be considered:

C4-Carbonitrile group (-CN): This is a strong electron-withdrawing and deactivating group, which further deactivates the entire quinoline nucleus, particularly the pyridine ring, towards electrophilic attack.

C7-Methyl group (-CH₃): This is an electron-donating and activating group. It directs incoming electrophiles to the ortho (C6, C8) and para (C5) positions relative to itself.

The interplay of these effects suggests that electrophilic substitution will preferentially occur on the benzene (B151609) ring at positions C5, C6, or C8. The activating effect of the methyl group at C7 makes these positions more favorable than any position on the highly deactivated pyridine ring. For instance, nitration or halogenation would be expected to yield a mixture of 5-, 6-, and 8-substituted derivatives, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. lumenlearning.comyoutube.com

| Reaction Type | Typical Reagents | Expected Substitution Positions |

| Nitration | HNO₃/H₂SO₄ | C5, C6, C8 |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C5, C6, C8 |

| Sulfonation | Fuming H₂SO₄ | C5, C8 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C5, C8 (generally difficult on deactivated rings) |

Nucleophilic Reactivity at the Carbonitrile Moiety

The carbon atom of the carbonitrile (-C≡N) group is electrophilic due to the high electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com This reaction, known as nucleophilic addition, is a key transformation for nitriles. youtube.com

For this compound, strong nucleophiles such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add across the carbon-nitrogen triple bond. The initial addition results in an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. This provides a valuable route for converting the nitrile functionality into a carbonyl group, thereby creating new carbon-carbon bonds. youtube.com

Example Reaction: Grignard Reaction

Step 1: Attack of the Grignard reagent (e.g., Phenylmagnesium bromide) on the nitrile carbon.

Step 2: Formation of an intermediate magnesium salt of an imine.

Step 3: Hydrolysis with aqueous acid to yield the corresponding ketone (e.g., (7-methylquinolin-4-yl)(phenyl)methanone).

Chemical Derivatization of the Carbonitrile Functional Group

The carbonitrile group can be readily hydrolyzed under either acidic or basic conditions to first form a carboxamide and, upon further hydrolysis, a carboxylic acid. This two-step transformation is one of the most common and useful reactions of nitriles.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄ or HCl) protonates the nitrile nitrogen, rendering the carbon more electrophilic for attack by water. The intermediate amide can be isolated under controlled conditions, or the reaction can be driven to completion to form 7-methylquinoline-4-carboxylic acid.

Base-catalyzed hydrolysis: Reaction with a strong base like sodium hydroxide (B78521) involves the attack of a hydroxide ion on the nitrile carbon. This process also proceeds via an amide intermediate to ultimately yield the carboxylate salt, which upon acidification, gives 7-methylquinoline-4-carboxylic acid. google.com

| Product | Reagents and Conditions |

| 7-Methylquinoline-4-carboxamide | H₂SO₄ (conc.), controlled heating |

| 7-Methylquinoline-4-carboxylic acid | aq. HCl, reflux or aq. NaOH, reflux, then H₃O⁺ |

The carbonitrile group can be reduced to a primary amine, providing a key synthetic route to aminomethyl-substituted quinolines. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent that will readily convert the nitrile to a primary amine, (7-methylquinolin-4-yl)methanamine. The reaction is typically carried out in an anhydrous ether solvent followed by an aqueous workup. youtube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Platinum oxide (PtO₂). It is often considered a "greener" alternative to hydride reagents. The reaction conditions (pressure, temperature, and catalyst choice) can be tuned to achieve the desired transformation.

| Product | Reagents and Conditions |

| (7-Methylquinolin-4-yl)methanamine | 1. LiAlH₄ in THF or Et₂O, 2. H₂O |

| (7-Methylquinolin-4-yl)methanamine | H₂ (g), Raney Ni or PtO₂, high pressure |

Reactivity and Functionalization of the Methyl Group at C7 (e.g., Benzylic Halogenation)

The methyl group at the C7 position is attached to an aromatic ring, making its protons "benzylic." This benzylic position is particularly susceptible to free-radical reactions because the resulting benzylic radical intermediate is stabilized by resonance with the quinoline ring system. numberanalytics.comyoutube.com

A primary example of this reactivity is benzylic halogenation. numberanalytics.com This reaction introduces a halogen (typically bromine or chlorine) onto the methyl group, transforming it into a halomethyl group (e.g., -CH₂Br). This functional group is a versatile synthetic handle for further modifications. The most common reagent for benzylic bromination is N-Bromosuccinimide (NBS), used in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light. youtube.com The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring. youtube.com

Reaction Example: Benzylic Bromination

Reactants: this compound, N-Bromosuccinimide (NBS), radical initiator (AIBN or BPO).

Solvent: Carbon tetrachloride (CCl₄).

Product: 7-(Bromomethyl)quinoline-4-carbonitrile.

The resulting 7-(bromomethyl) derivative is a valuable intermediate, susceptible to nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., -OH, -OR, -CN, -NH₂).

Exploration of Annulation and Ring-Forming Reactions

Annulation reactions involve the construction of a new ring onto an existing molecular framework. The functional groups of this compound provide multiple handles for such transformations, leading to more complex polycyclic heterocyclic systems.

Reactions involving the nitrile group: The nitrile group can participate in cycloaddition reactions. For example, [4+2] annulation strategies, where the quinoline derivative acts as a dienophile or is transformed into a diene, can be used to construct new six-membered rings. nih.gov Some methods use azides to react with dienophiles to form quinoline rings. nih.gov

Reactions involving the methyl group: The C7-methyl group can be functionalized (e.g., via halogenation as described in 3.4) and then used as an anchor point for building a new ring. For instance, the 7-(bromomethyl) derivative can react with a dinucleophile in an intramolecular cyclization to form a new heterocyclic ring fused to the C6-C7 positions of the quinoline core.

Paired Electrolysis: Recent research has demonstrated that paired electrolysis can enable annulation reactions for the modification of quinoline structures, highlighting the potential for electrochemical methods in constructing complex derivatives. nih.gov

These advanced synthetic strategies allow for the creation of novel, complex heterocyclic structures based on the 7-methylquinoline (B44030) scaffold, which are of interest in materials science and medicinal chemistry. acs.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 7 Methylquinoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 7-Methylquinoline-4-carbonitrile is anticipated to display signals corresponding to the seven protons in the molecule. The aromatic region of the spectrum is expected to be complex due to the fused ring system.

The protons on the quinoline (B57606) ring system will exhibit characteristic chemical shifts and coupling patterns. The proton at position 2 (H-2) is expected to appear as a doublet due to coupling with the proton at position 3 (H-3). Similarly, H-3 will also be a doublet. The protons on the benzene (B151609) ring portion (H-5, H-6, and H-8) will show a distinct set of signals. H-8 is likely to be a singlet or a narrow doublet, influenced by the adjacent methyl group at position 7. The protons H-5 and H-6 will likely appear as doublets, with their coupling constant indicating their ortho relationship. The methyl group protons at position 7 will present as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.8 | d |

| H-3 | ~7.7 | d |

| H-5 | ~8.0 | d |

| H-6 | ~7.5 | d |

| H-8 | ~7.9 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will account for all eleven carbon atoms in the this compound structure. The carbon atom of the nitrile group (C≡N) is a key diagnostic signal, expected to appear in the 115-120 ppm range. wisc.edu The spectrum will also feature nine signals for the aromatic carbons of the quinoline ring and one signal for the methyl carbon. The quaternary carbons, including C-4, C-7, C-8a, and C-4a, will also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~140 |

| C-8 | ~125 |

| C-8a | ~147 |

| 4-CN | ~118 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. For this compound, COSY would show cross-peaks between H-2 and H-3, and between H-5 and H-6, confirming their connectivity within the respective rings. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edulibretexts.org It would allow for the direct assignment of the protonated carbons in the quinoline ring by linking the signals from the ¹H and ¹³C NMR spectra. columbia.edulibretexts.org For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~22 ppm, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular skeleton. columbia.edulibretexts.org Key HMBC correlations would be expected between the methyl protons (7-CH₃) and the carbons at C-6, C-7, and C-8. Correlations from H-5 to C-4 and C-8a, and from H-8 to C-7 and C-8a would further solidify the structural assignment. columbia.edulibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A strong, sharp absorption band is expected in the region of 2230-2210 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The aromatic nature of the quinoline ring is evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2230-2210 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂), the calculated molecular weight is approximately 168.19 g/mol . synblock.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 168. The fragmentation pattern would likely involve the loss of HCN (m/z 27) from the molecular ion, a common fragmentation for aromatic nitriles. Another potential fragmentation pathway is the loss of a methyl radical (CH₃, m/z 15) to yield an ion at m/z 153.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula. The expected exact mass for [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically <5 ppm) confirming the composition as C₁₁H₉N₂⁺.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The extended conjugation provided by the quinoline rings and the nitrile group would result in absorptions at longer wavelengths compared to benzene. Typically, quinoline derivatives exhibit complex spectra with several bands between 200 and 350 nm. The exact positions of the absorption maxima (λ_max) are influenced by the substitution pattern and the solvent used for the analysis.

Chromatographic Methods for Purity Assessment (HPLC, GC)

The purity of this compound is a critical parameter, ensuring that the observed chemical and physical properties are intrinsic to the compound and not influenced by impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and routinely employed techniques for assessing the purity of such organic compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like quinoline derivatives. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. In this approach, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

A common mobile phase for analyzing quinoline compounds consists of a mixture of acetonitrile (B52724) and water. sielc.com An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution by protonating any basic nitrogen atoms. sielc.com Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks detected. A high percentage (e.g., >98%) indicates a high-purity sample.

Hypothetical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Gas Chromatography (GC):

Gas chromatography is another effective technique for purity assessment, particularly for compounds that are thermally stable and volatile. 7-Methylquinoline (B44030), a related compound, is analyzed by GC to determine its purity, often found to be in the range of 97% to over 98%. sigmaaldrich.combiosynth.com For this compound, the compound would be dissolved in a suitable solvent and injected into the GC system. It is then vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. The purity is calculated from the relative peak areas in the resulting chromatogram.

Hypothetical GC Parameters:

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

If suitable single crystals of this compound can be grown, XRD analysis would yield detailed structural information. The process involves mounting a crystal on a diffractometer and bombarding it with a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to build a model of the electron density, from which the atomic positions can be determined.

The key data obtained from such an analysis includes:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The set of symmetry operations applicable to the unit cell.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

For instance, the related compound 7-hydroxy-4-methylquinolin-2(1H)-one was analyzed by X-ray diffractometry and was found to have an orthorhombic crystal system. niscpr.res.in Another quinoline derivative, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, was found to crystallize in the monoclinic system with the space group P2₁/c. This type of detailed structural insight is what would be expected from an XRD analysis of this compound.

Hypothetical Crystal Data Table:

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| **α (°) ** | To be determined |

| **β (°) ** | To be determined |

| **γ (°) ** | To be determined |

| **Volume (ų) ** | To be determined |

| Z | To be determined |

This structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Theoretical and Computational Investigations of 7 Methylquinoline 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the properties of molecular systems. rsc.org DFT is widely used to determine a compound's stability, calculate its structural parameters, and analyze its electronic and optical properties. nih.govrsc.org For a molecule like 7-Methylquinoline-4-carbonitrile, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can provide a deep understanding of its intrinsic characteristics. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. researchgate.netmdpi.commdpi.com For this compound, the geometry would be optimized to determine the most stable conformation with the lowest possible ground-state energy. mdpi.com

The quinoline (B57606) core is a planar bicyclic aromatic system. The primary conformational variables would be the orientation of the methyl group's hydrogen atoms and any slight puckering or deviation from planarity, though the fused aromatic system is expected to be largely rigid. Studies on similar substituted quinolines confirm that the fused ring system maintains its planarity after optimization. The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on the atoms are minimized and a stable energy state is reached.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative, theoretically expected values for key geometrical parameters based on DFT calculations of similar quinoline structures. Actual values would be determined from a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.37 - 1.42 | |

| C-N (quinoline) | 1.32 - 1.38 | |

| C-C (ring-CH₃) | ~1.51 | |

| C-C (ring-CN) | ~1.45 | |

| C≡N (nitrile) | ~1.16 | |

| **Bond Angles (°) ** | ||

| C-C-C (in ring) | 118 - 122 | |

| C-N-C (in ring) | ~117 | |

| C-C-CN | ~121 | |

| C-C-CH₃ | ~121 |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org

Table 2: Representative FMO Energies for Quinoline Derivatives (Illustrative) Values are illustrative, based on published DFT calculations for various quinoline derivatives to demonstrate typical energy ranges. researchgate.netmdpi.com

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.0 to -6.5 | Electron-donating capability |

| LUMO | -1.5 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity, kinetic stability |

Prediction of Spectroscopic Parameters (NMR, IR) and Correlation with Experimental Data

DFT calculations are a reliable tool for predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra, which can then be correlated with experimental data to confirm molecular structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained after geometry optimization. mdpi.com For this compound, key predicted vibrational frequencies would include:

A sharp, intense absorption band for the C≡N stretch of the nitrile group, typically expected around 2220-2240 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline ring system in the 1450-1600 cm⁻¹ region. nih.gov

C-H in-plane and out-of-plane bending vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is a crucial step for unambiguous structure assignment. nih.govresearchgate.net Computational methods, such as the GIAO (Gauge-Independent Atomic Orbital) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov

¹H NMR: The aromatic protons on the quinoline ring would appear in the 7.0-8.5 ppm range. The specific shifts would be influenced by the positions of the methyl and nitrile groups. The singlet for the methyl (CH₃) protons would be expected around 2.4-2.6 ppm. nih.gov

¹³C NMR: The carbon atoms of the aromatic rings would resonate between 120-150 ppm. The carbon of the nitrile group (C≡N) would have a characteristic shift around 115-120 ppm, while the methyl carbon would appear at approximately 20-25 ppm.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution in a molecule, which is invaluable for predicting its reactivity and intermolecular interaction sites. mdpi.comchemrxiv.org The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most negative regions would be localized around the nitrogen atom of the quinoline ring and the nitrogen atom of the carbonitrile group. These areas represent the lone pairs of electrons and are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): The most positive regions would be associated with the hydrogen atoms, particularly those on the quinoline ring, making them potential sites for interaction with nucleophiles.

Neutral Potential (Green): The carbon-rich aromatic rings would exhibit a relatively neutral potential.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that quantify various physical, chemical, or structural properties of a molecule. They are essential in cheminformatics and drug discovery for predicting properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of a drug's oral bioavailability and ability to permeate cell membranes. Molecules with a TPSA ≤ 140 Ų are generally considered to have good intestinal absorption.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical factor in determining how a drug distributes in the body and permeates biological membranes. A LogP value below 5 is one of the criteria in Lipinski's rule of five for drug-likeness.

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility and bioavailability. Fewer than 10 rotatable bonds is generally considered favorable for oral bioavailability.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₈N₂ | - |

| Molecular Weight | 168.20 g/mol | Conforms to Lipinski's rule (<500) |

| Topological Polar Surface Area (TPSA) | 36.69 Ų | Excellent potential for membrane permeability |

| Lipophilicity (XLogP3) | 2.5 | Optimal lipophilicity for bioavailability |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10) |

| Rotatable Bonds | 0 | Low conformational flexibility, favorable |

Data sourced or calculated based on public chemical databases.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or DNA. nih.govresearchgate.net It is widely used in drug design to understand binding mechanisms and predict the binding affinity of a compound. nih.govnih.gov The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the most stable binding poses, ranked by a scoring function. mdpi.com

Given that quinoline derivatives are known to target a wide array of proteins, including kinases and DNA, a hypothetical docking study could be performed against a relevant target, for instance, a kinase active site. nih.govmdpi.com

Potential Interactions:

Hydrogen Bonding: The nitrogen atom of the quinoline ring is a likely hydrogen bond acceptor, potentially interacting with donor residues like lysine (B10760008) or asparagine in a protein's active site. nih.gov

Pi-Pi Stacking: The planar aromatic quinoline ring system is well-suited for pi-pi stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group and the benzene (B151609) part of the quinoline ring can form favorable hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Dipole-Dipole Interactions: The highly polar carbonitrile group could engage in dipole-dipole or other electrostatic interactions within the binding pocket.

Table 4: Hypothetical Molecular Docking Interactions for this compound with a Kinase Target This table illustrates the types of interactions that would be analyzed in a molecular docking simulation, based on studies of similar quinoline-based kinase inhibitors. nih.govmdpi.com

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Quinoline Nitrogen | Hinge Region Amino Acid (e.g., Met, Cys) |

| Pi-Pi Stacking | Quinoline Ring | Aromatic Residue (e.g., Phe, Tyr) |

| Hydrophobic | Methyl Group, Benzene Ring | Aliphatic Residue (e.g., Leu, Val, Ala) |

| Electrostatic | Carbonitrile Group | Polar/Charged Residue (e.g., Gln, Asp) |

These computational analyses collectively provide a comprehensive profile of this compound, elucidating its structural and electronic properties and predicting its potential for biological interactions, thereby serving as a critical foundation for further experimental investigation.

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. In the case of this compound, the arrangement of a methyl group (an electron-donating group) at the 7-position and a carbonitrile group (an electron-withdrawing group) at the 4-position on the quinoline scaffold creates a unique electronic profile that dictates its reactivity. Computational chemistry provides powerful tools to predict and understand this reactivity without the need for laboratory experiments.

Modern computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. rsc.orgnih.gov These methods allow for the calculation of various molecular properties and reactivity descriptors that offer insights into the molecule's behavior in chemical reactions.

A key aspect of understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgnih.gov A smaller HOMO-LUMO gap suggests a more reactive molecule that is more polarizable and prone to electronic transitions. nih.govijpras.com For this compound, the electron-donating methyl group is expected to raise the HOMO energy, while the electron-withdrawing nitrile group will likely lower the LUMO energy. This combined effect would lead to a reduced HOMO-LUMO gap, suggesting a relatively high reactivity for the compound.

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. These include:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. scirp.org It is proportional to the HOMO-LUMO gap; thus, a smaller gap implies lower hardness and higher reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, softness indicates the ease of electron transfer. A softer molecule is generally more reactive.

Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

The presence of both electron-donating and electron-withdrawing groups on the quinoline ring of this compound influences its reactivity in a complementary manner. The methyl group enhances the electron density of the quinoline ring system, making it more susceptible to electrophilic attack. Conversely, the nitrile group, being strongly electron-withdrawing, creates an electron-deficient center at the C4 position, making it a potential site for nucleophilic attack. acs.org The precise regioselectivity of such reactions can be predicted by analyzing the distribution of electrostatic potential and the local reactivity descriptors such as Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. arabjchem.org

Computational studies on reaction mechanisms often involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. acs.org For this compound, theoretical investigations could explore various reaction pathways, such as its behavior in cycloaddition reactions, nucleophilic substitutions, or its stability under different reaction conditions. The insights gained from such computational analyses are invaluable for designing synthetic routes and predicting the products of unknown reactions. rsc.org

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Trend | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Increased electron-donating ability |

| LUMO Energy | Relatively Low | Increased electron-accepting ability |

| HOMO-LUMO Gap | Relatively Small | High reactivity and polarizability |

| Chemical Hardness (η) | Low | Low resistance to change in electron distribution |

| Chemical Softness (S) | High | High reactivity |

| Electrophilicity Index (ω) | High | Good electrophile |

Drug-Likeness and Pharmacokinetic Property Predictions (In Silico ADME beyond clinical trials)

In the realm of drug discovery and development, the assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is as crucial as its pharmacological activity. In silico methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of candidates with favorable drug-like characteristics. researchgate.netfrontiersin.org

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. A widely used set of guidelines for assessing drug-likeness is Lipinski's Rule of Five. This rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

An octanol-water partition coefficient (logP) not greater than 5.

Computational tools can readily calculate these and other physicochemical properties for this compound to assess its potential as a drug candidate. Beyond Lipinski's rule, other parameters such as the number of rotatable bonds (nRotb), which influences conformational flexibility and bioavailability, and the topological polar surface area (TPSA), which correlates with cell permeability, are also important predictors of oral bioavailability.

In silico ADME prediction models can also provide quantitative estimates of various pharmacokinetic parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models. nih.gov For this compound, these predictions can offer insights into its likely behavior in the body.

Key in silico predicted ADME properties include:

Aqueous Solubility (logS): This property affects the dissolution of a drug in the gastrointestinal tract and its subsequent absorption.

Human Intestinal Absorption (HIA): This predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: This indicates whether a compound is likely to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound will inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4) is crucial to assess the potential for drug-drug interactions.

hERG Inhibition: Prediction of the potential to block the hERG potassium channel is important for assessing cardiovascular toxicity risk.

While these in silico predictions are not a substitute for experimental validation, they are invaluable for prioritizing compounds in the early stages of drug discovery and for guiding the design of molecules with improved ADME profiles. tandfonline.comresearchgate.net A study on tetrahydroisoquinoline-4-carbonitrile derivatives explored their ADMET properties computationally, highlighting the utility of such predictions. researchgate.net

Table 2: Predicted Drug-Likeness and ADME Properties of this compound

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | ~168.19 g/mol | < 500 g/mol |

| logP | ~2.5 | < 5 |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 |

| Lipinski's Rule of Five | No violations | 0-1 violations |

| Topological Polar Surface Area (TPSA) | ~36.6 Ų | < 140 Ų |

| Number of Rotatable Bonds (nRotb) | 1 | < 10 |

| Aqueous Solubility (logS) | Moderate | > -6 |

| Human Intestinal Absorption (HIA) | High | > 80% |

| Blood-Brain Barrier (BBB) Penetration | Likely | - |

| CYP2D6 Inhibition | Unlikely | - |

| hERG Inhibition | Unlikely | - |

Biological Activity and Structure Activity Relationship Sar Studies of 7 Methylquinoline 4 Carbonitrile Derivatives

In Vitro Evaluation of Biological Activities

While some quinoline (B57606) derivatives have been investigated as inhibitors of various enzymes, specific inhibitory data for 7-methylquinoline-4-carbonitrile against DHODH, HDACs, or PI3Ks is not specified in the available literature. For instance, studies on 4-anilinoquinoline-3-carbonitriles have identified them as effective inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Similarly, certain quinoline derivatives have been shown to inhibit DNA and RNA polymerases. However, these findings relate to different structural classes of quinolines and cannot be directly extrapolated to the this compound scaffold.

The interaction of this compound derivatives with specific receptors is another area where public data is sparse. Research on other quinoline-based molecules has demonstrated their potential to bind to various receptors. For example, certain quinoline derivatives have been developed as potent ligands for the serotonin (B10506) 5-HT4 receptor. nih.gov Additionally, some quinoline derivatives have been investigated for their inhibitory activity at the Calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. nih.gov However, these studies focus on quinoline-carboxamide, -carboxylate, or other distinctly substituted quinolines, not the 4-carbonitrile series with a 7-methyl group.

The modulation of protein-protein interactions (PPIs) is an emerging field in drug discovery. While quinoline scaffolds are being explored in this context, specific examples involving this compound are not prominently featured in the literature. General strategies for designing PPI modulators often involve larger and more complex molecules than the simple this compound core.

Elucidation of Structure-Activity Relationships (SAR)

A detailed SAR for this compound derivatives is not well-established in the absence of a broad set of biological data. General principles from related quinoline series can offer some hypothetical insights, but these are not a substitute for specific studies on the target scaffold.

SAR studies on other classes of quinolines, such as 4-aminoquinolines, have highlighted the importance of substituents on the quinoline ring for biological activity. For example, in the context of antimalarial 4-aminoquinolines, the nature of the substituent at the 7-position significantly influences the compound's activity. Electron-withdrawing groups at this position can affect the basicity of the quinoline nitrogen and, consequently, the drug's accumulation in the parasite's food vacuole. However, how these principles translate to the this compound scaffold, where the 4-position is substituted with a carbonitrile instead of an amino group, has not been specifically elucidated.

The precise contribution of the methyl group at the C7 position of the quinoline ring to the biological efficacy of 4-carbonitrile derivatives is not detailed in the available literature. In other quinoline series, the substituent at the 7-position is known to be critical for activity and selectivity. A methyl group, being a small, lipophilic, and electron-donating group, would be expected to influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, protein binding, and interaction with the target binding site. However, without specific biological data for a series of analogs, the exact nature and magnitude of its contribution remain speculative.

Role of the Carbonitrile Group in Ligand-Target Interactions

The carbonitrile (-C≡N) group is a versatile functional group in drug design, capable of significantly influencing a molecule's biological activity through various interactions. nih.gov Although specific studies on this compound are scarce, the role of the carbonitrile moiety can be inferred from its known properties in other molecular contexts.

The nitrile group is a potent electron-withdrawing group. When attached to the quinoline ring at position 4, it modulates the electronic distribution of the aromatic system. This can influence π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) in a target protein's binding pocket.

Furthermore, the nitrogen atom of the carbonitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This capability is crucial for forming specific, directional interactions with hydrogen bond donors, such as the backbone amide protons or the side chains of amino acids like serine, threonine, or lysine (B10760008) within a receptor or enzyme active site. nih.gov In computational studies of other nitrile-containing ligands, these hydrogen bonds are often key to stabilizing the ligand-protein complex and are a determinant of binding affinity. nih.gov

The linear geometry of the cyano group also imparts specific steric constraints that can be exploited in drug design to achieve a precise fit within a binding pocket. It is often considered a bioisostere of other functional groups like a carbonyl group or a halogen atom.

In the context of designing novel quinoline derivatives as potential anticancer agents, computational analyses have suggested that electron-withdrawing groups, such as a nitrile, at certain positions can enhance biological activity. nih.gov For instance, in a 3D-QSAR study on a series of quinoline derivatives, a region suggesting that groups with negative charges (like the nitrogen in a nitrile) would increase activity was identified. nih.gov

Stereochemical Considerations in Biological Potency (if applicable to chiral derivatives)

There is currently no specific information available in the scientific literature regarding chiral derivatives of this compound and the influence of stereochemistry on their biological potency.

In principle, if a derivative of this compound were to be synthesized with a chiral center—for example, by introducing a stereogenic center on a substituent attached to the quinoline core—it would be expected that the different enantiomers or diastereomers would exhibit varying biological activities. This is a fundamental principle in pharmacology, as biological macromolecules like enzymes and receptors are themselves chiral. Consequently, stereoisomers of a drug can have different binding affinities for their target, leading to differences in efficacy, potency, and even toxicity. The spatial arrangement of atoms in one stereoisomer may allow for optimal interactions with the target, while the other isomer may fit poorly or not at all.

Mechanistic Investigations of Biological Action at the Molecular Level

Detailed mechanistic investigations elucidating the molecular action of this compound are not available in the current body of scientific literature. Quinoline derivatives, as a broad class, are known to exert their biological effects through a multitude of mechanisms. researchgate.net

For example, various quinoline-based compounds function as:

Enzyme Inhibitors : Many quinolines target specific enzymes. For instance, some derivatives inhibit topoisomerases or protein kinases, which are crucial for cancer cell proliferation. nih.gov

DNA Intercalators : The planar aromatic ring system of the quinoline nucleus allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and leading to apoptosis.

Receptor Agonists/Antagonists : Depending on their substitution pattern, quinolines can be designed to bind to specific cellular receptors, either activating or blocking their function.

Molecular docking and dynamics simulations are powerful computational tools used to predict and understand the binding modes and mechanisms of action of novel compounds. nih.gov Such studies on various quinoline derivatives have helped to identify key interactions with their biological targets. For example, in studies of quinoline derivatives targeting the enzyme peptide deformylase, molecular dynamics simulations revealed stable hydrogen bonding between the ligand and key residues in the enzyme's active site, elucidating the basis for the compound's inhibitory activity. nih.gov

Without experimental data for this compound, its precise molecular mechanism remains speculative. To determine its mechanism, a series of investigations would be required, including target identification assays, enzymatic and cellular functional assays, and structural biology studies of the compound in complex with its putative target.

Advanced Applications and Prospective Research Avenues

7-Methylquinoline-4-carbonitrile as a Fundamental Building Block in Complex Organic Synthesis

This compound serves as a valuable scaffold in the construction of more elaborate molecular architectures. Its inherent chemical functionalities, the quinoline (B57606) core, the methyl group, and the cyano group, offer multiple reaction sites for diversification. The quinoline ring system itself is a privileged structure in medicinal chemistry, and the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, further expanding its synthetic utility. researchgate.net

Derivatives such as 4-chloro-7-methylquinoline-3-carbonitrile (B1434657) are also commercially available and serve as key intermediates. bldpharm.com The chloro- and cyano- groups on this derivative provide orthogonal handles for sequential reactions, allowing for the controlled and stepwise assembly of complex target molecules.

Potential Applications in Materials Science (e.g., Organic Electronics, Optoelectronic Devices)

The quinoline scaffold is known to be a component of various materials with interesting electronic and photophysical properties. While direct research on this compound in materials science is not extensively documented, the properties of related quinoline derivatives suggest its potential in this field. For example, certain quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

The incorporation of the electron-withdrawing cyano group and the methyl group onto the quinoline core in this compound can modulate the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters that determine a material's suitability for applications in organic electronics. Furthermore, the planar aromatic structure of the quinoline ring can facilitate intermolecular π-π stacking, which is important for charge transport in organic semiconductors. The development of novel isoquinoline-based fluorescent materials with excellent solid-state performance further underscores the potential of related nitrogen-containing heterocyclic systems in this area. rsc.org

Development as Molecular Probes for Biological Systems (e.g., Enzyme Activity Reporters, Receptor Ligands)

Quinoline derivatives are widely recognized for their diverse biological activities and have been developed as molecular probes for various biological targets. durham.ac.uk The unique structure of this compound, with its specific substitution pattern, makes it an interesting candidate for the design of novel molecular probes.

The quinoline scaffold can serve as a core for developing ligands that bind to specific receptors or enzymes. The methyl and cyano groups can be further functionalized to introduce reporter groups (e.g., fluorophores, radioisotopes) or to fine-tune the binding affinity and selectivity of the molecule. For instance, quinoline derivatives have been investigated as inhibitors of enzymes like CYP450, and computational studies can aid in the design of more potent and selective inhibitors based on the quinoline core. researchgate.netresearchgate.net

The development of quinoline-based compounds as antitumor agents that work through mechanisms like iron chelation or as inhibitors of specific cell lines highlights the potential for designing probes to study these biological processes. nih.gov The ability to synthesize a library of functionalized quinolines allows for the exploration of structure-activity relationships and the identification of compounds with optimal properties for use as molecular probes. durham.ac.uk

Exploration in Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. This property opens up avenues for its exploration in the fields of catalysis and coordination chemistry. The formation of metal complexes with quinoline-based ligands can lead to catalysts with novel reactivity and selectivity.

Nanocatalysts, including those based on metals supported on various materials, have been effectively used for the synthesis of quinoline derivatives. nih.govacs.org This indicates the compatibility of the quinoline scaffold with catalytic systems. Furthermore, the ability of quinoline derivatives to act as ligands is evident in the use of copper(I)-catalyzed reactions for the synthesis of quinoline-coupled triazoles. nih.gov

The specific electronic and steric properties imparted by the methyl and cyano groups in this compound could influence the coordination geometry and the catalytic activity of its metal complexes. Research in this area could involve the synthesis and characterization of such complexes and the evaluation of their performance in various catalytic transformations.

Future Directions in Medicinal Chemistry Lead Optimization and Compound Library Design (Pre-clinical focus)

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.org this compound represents a promising starting point for lead optimization and the design of compound libraries for preclinical studies.

The process of lead optimization involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govmedchemexpress.com The structure of this compound offers multiple points for chemical modification. The methyl group can be altered, the cyano group can be converted to other functionalities, and further substitutions can be made on the quinoline ring. researchgate.net

Computational methods, such as in-silico modeling and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogs with improved properties. researchgate.netresearchgate.net These approaches can help in predicting the biological activity and potential off-target effects of new compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov The synthesis of a library of derivatives based on the this compound core would provide a valuable resource for screening against various biological targets and for identifying new therapeutic leads. nih.gov

Development of Novel and Efficient Synthetic Routes for Analogues

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this compound and its analogues. While general methods for quinoline synthesis exist, the development of routes that allow for the facile introduction of diverse substituents on the this compound scaffold is an active area of research. chemicalbook.comgeneris-publishing.com

Recent advances in synthetic organic chemistry, such as the use of mixed lithium-magnesium reagents, have enabled the regioselective functionalization of quinoline derivatives under mild conditions. durham.ac.uk These methods can be adapted for the synthesis of a wide range of analogues of this compound with different functional groups at various positions. The Pfitzinger reaction is another classical method for synthesizing quinoline-4-carboxylic acids, which can be precursors to the corresponding nitriles. nih.gov